3-O-Dodecylcarbomethylascorbic acid
Description
3-O-Dodecylcarbomethylascorbic acid (chemical formula: C₂₄H₄₂O₇; CAS: 86404-04-8) is a synthetic derivative of ascorbic acid (vitamin C) modified at the 3-O position with a dodecyl carbomethyl group. This structural alteration enhances its lipid solubility compared to hydrophilic ascorbic acid, enabling improved cellular membrane permeability and stability in lipophilic environments . The compound has been investigated primarily for its chemopreventive properties, particularly in carcinogenesis models.
Properties
CAS No. |
133794-57-7 |
|---|---|
Molecular Formula |
C20H34O7 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-(2-oxotetradecoxy)-2H-furan-5-one |
InChI |
InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-15(22)14-26-19-17(24)20(25)27-18(19)16(23)13-21/h16,18,21,23-24H,2-14H2,1H3/t16-,18+/m0/s1 |
InChI Key |
MUSWYBCUWOLKQJ-FUHWJXTLSA-N |
SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |
Other CAS No. |
133794-57-7 |
Synonyms |
3-O-DODECYLCARBOMETHYLASCORBICACID |
Origin of Product |
United States |
Comparison with Similar Compounds
The chemopreventive and biochemical profiles of 3-O-dodecylcarbomethylascorbic acid (DAsA) are best contextualized by comparing it to structurally analogous ascorbic acid derivatives and other antioxidants. Below is a detailed analysis supported by experimental data.
Structural and Functional Comparison
Table 1: Structural Features of Ascorbic Acid Derivatives
Efficacy in Carcinogenesis Models
Table 2: Comparative Chemopreventive Effects in DMBA-Induced Mammary Carcinogenesis (Rat Model)
Key findings:
- DAsA vs. EAsA : While both compounds reduced tumor volume (P < 0.05), EAsA exhibited stronger suppression of tumor multiplicity (P < 0.01), likely due to its balanced lipophilicity and retention of ascorbate’s redox activity .
- DAsA vs. HTHQ: HTHQ, a non-ascorbate phenolic antioxidant, showed superior antimutagenic effects in Salmonella assays (99% reduction in revertants at 20 mg dose) but comparable tumor multiplicity reduction in vivo. DAsA’s advantage lies in its dual role as a pro-vitamin C derivative and lipid-soluble agent .
Limitations and Unique Advantages
- EAsA: More versatile in early-stage carcinogenesis but less stable in lipid-rich tissues compared to DAsA.
- HTHQ: Mechanistically distinct (non-ascorbate), making it unsuitable for vitamin C-dependent pathways but effective in acute oxidative stress scenarios.
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